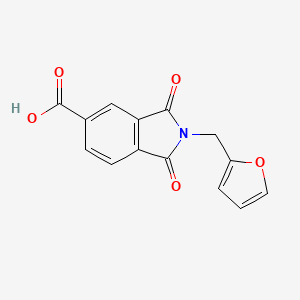

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

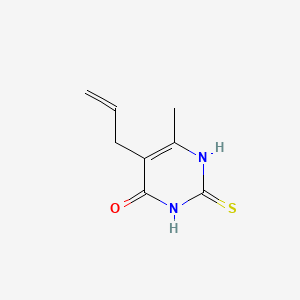

“2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid” is a complex organic compound. The name suggests it contains a furylmethyl group (a furan ring with a methyl group) and a dioxoisoindoline group (an isoindoline ring with two oxygen atoms), as well as a carboxylic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized from carbohydrate-derived furfurals using various organocatalysts .

Applications De Recherche Scientifique

Biomass Conversion and Biorefinery

The valorization of biomass-derived furfurals, including the compound , plays a significant role in the development of sustainable chemistry. These compounds are used to create biofuels and renewable chemicals, adhering to the principles of green chemistry. Catalysis, a core aspect of organic synthesis, is employed to convert biomass into valuable products under environmentally acceptable conditions .

Synthetic Organic Chemistry

In synthetic organic chemistry, furfural derivatives serve as intermediates for the synthesis of complex molecules. The reactivity patterns of these compounds allow for the creation of structurally diverse chemicals with targeted applications. This includes the synthesis of bio-based products through innovative synthetic strategies .

Green Chemistry

Furfural derivatives are pivotal in green chemistry for their eco-friendly reagents and reaction conditions. They are used to improve existing synthetic pathways and develop new strategies, broadening the scope of applications for biorenewable products. This aligns with the global shift towards sustainable alternatives to fossilized carbon sources .

Catalysis

Catalytic processes involving furfural derivatives are increasingly used in the chemistry of renewables. These processes are crucial for the synthesis of various bio-based value-added chemicals, including biofuels, under commercially relevant and environmentally friendly conditions .

Chemical Industry

The chemical industry utilizes furfural derivatives as primary building blocks for various synthetic transformations. These transformations produce molecules with desired properties for specific applications, such as in the production of medicines and perfumes .

Environmental Sustainability

Furfural derivatives contribute to environmental sustainability by providing a pathway to convert abundant biomass into commodity products. This not only makes the products cost-competitive but also offers incentives for mitigating waste disposal issues associated with agricultural residues and forestry wastes .

Renewable Chemicals Production

The transformation of furfural into important non-petroleum-derived chemicals like furfuryl alcohol, furoic acid, and hydroxymethylfurfural is a key application. These chemicals serve as feedstocks for organic synthesis and are intermediates in the production of various commercial products .

Advanced Materials

Furfural derivatives are used in the manufacture of advanced materials, such as plastics and fibers. The compound’s structural features enable it to be a precursor for polymers and resins that are used in a wide range of industrial applications .

Propriétés

IUPAC Name |

2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-12-10-4-3-8(14(18)19)6-11(10)13(17)15(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALJDQQNBSEPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358329 |

Source

|

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196371 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

CAS RN |

356575-75-2 |

Source

|

| Record name | 2-[(Furan-2-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)